Chlorure de 9-oxo-9H-fluorène-1-carbonyle

Vue d'ensemble

Description

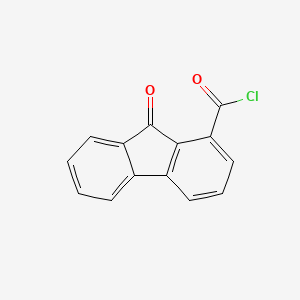

9-oxo-9H-fluorene-1-carbonyl chloride is a chemical compound belonging to the carbonyl chloride family It is characterized by the presence of a carbonyl chloride group attached to a fluorene moiety

Applications De Recherche Scientifique

Overview

9-Oxo-9H-fluorene-1-carbonyl chloride is a significant compound in organic chemistry, particularly known for its applications in medicinal chemistry, polymer science, and dye production. This article explores its diverse applications, supported by detailed case studies and data tables.

Medicinal Chemistry

9-Oxo-9H-fluorene-1-carbonyl chloride is explored for its potential as an anticancer agent. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms:

- Induction of Ferroptosis : Research indicates that this compound can significantly reduce cell viability in cancer cell lines by promoting oxidative stress and apoptosis pathways. It has been noted to inhibit the expression of glutathione peroxidase 4 (GPX4), leading to increased reactive oxygen species (ROS) levels, which is crucial for ferroptosis induction in cancer cells .

- Ligand Development : The compound has been utilized to develop ligands that enhance enantioselectivity in reactions involving bulky ketones, showcasing its versatility in drug design .

Polymer Chemistry

In polymer science, 9-oxo-9H-fluorene-1-carbonyl chloride serves as a building block for synthesizing sulfonated polymers and resins. These materials are noted for their enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.

Dye and Pigment Production

Due to its chromophoric properties, this compound finds applications in the production of dyes and pigments. Its ability to form stable linkages with other chemical entities allows it to be incorporated into complex dye molecules, enhancing color stability and intensity.

Data Table: Applications Overview

Case Study 1: Antitumor Activity

A study conducted on the antitumor effects of 9-oxo-9H-fluorene-1-carbonyl chloride derivatives demonstrated significant efficacy against various cancer cell lines. The derivatives showed EC50 values ranging from 0.15 to 0.29 µM against T47D, HCT116, and SNU398 cells, indicating their potential as effective anticancer agents .

Case Study 2: Ligand Development

Research focused on synthesizing ligands from 9-oxo-9H-fluorene-1-carbonyl chloride revealed enhanced activity against bulky ketones. The study highlighted that modifications at specific positions on the fluorene ring could lead to compounds with improved biological activity compared to the original lead compounds .

Case Study 3: Polymer Applications

Investigations into the use of this compound in polymer synthesis showed that it could be effectively used to create sulfonated polymers with enhanced properties suitable for industrial applications such as coatings and adhesives.

Mécanisme D'action

Target of Action

Fluorene derivatives, which include this compound, have been used in the synthesis of various heterocyclic compounds . These compounds have shown potential in the development of new drugs to treat inflammation, pain, infection, and other diseases .

Mode of Action

It’s known that fluorene derivatives can react with various reagents to form new functionalized five- and six-membered heterocyclic derivatives . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.

Biochemical Pathways

The compound’s role in the synthesis of heterocyclic compounds suggests that it may influence a variety of biochemical pathways, depending on the specific derivatives formed .

Result of Action

Given its role in the synthesis of heterocyclic compounds, it’s plausible that the compound could have diverse effects depending on the specific derivatives formed and their respective targets .

Analyse Biochimique

Biochemical Properties

9-oxo-9H-fluorene-1-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with caspases, a family of protease enzymes that play essential roles in programmed cell death (apoptosis) . The interaction between 9-oxo-9H-fluorene-1-carbonyl chloride and caspases leads to the induction of apoptosis, making it a potential candidate for anticancer research.

Cellular Effects

The effects of 9-oxo-9H-fluorene-1-carbonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9-oxo-9H-fluorene-1-carbonyl chloride can induce apoptosis in cancer cells, such as human colorectal DLD-1 cells . It achieves this by activating caspases, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and the display of DNA laddering, which are hallmarks of apoptosis.

Molecular Mechanism

At the molecular level, 9-oxo-9H-fluorene-1-carbonyl chloride exerts its effects through specific binding interactions with biomolecules. It acts as an apoptosis inducer by binding to and activating caspases, which in turn initiate the apoptotic cascade . This compound also influences gene expression by modulating the activity of transcription factors involved in apoptosis. Additionally, 9-oxo-9H-fluorene-1-carbonyl chloride can inhibit certain enzymes, further contributing to its pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-oxo-9H-fluorene-1-carbonyl chloride have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 9-oxo-9H-fluorene-1-carbonyl chloride remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of 9-oxo-9H-fluorene-1-carbonyl chloride vary with different dosages in animal models. Research has demonstrated that this compound exhibits threshold effects, where low doses may induce apoptosis without causing significant toxicity . At higher doses, 9-oxo-9H-fluorene-1-carbonyl chloride can lead to adverse effects, including toxicity and potential damage to healthy tissues. Therefore, careful dosage optimization is essential for its therapeutic applications.

Metabolic Pathways

9-oxo-9H-fluorene-1-carbonyl chloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key metabolic pathways includes its conversion to 9-oxo-9H-fluorene-1-carboxylic acid, which is further metabolized through the β-ketoadipate pathway . This pathway involves the cleavage of the compound’s ring structure, leading to the formation of fluorenone and other metabolites.

Transport and Distribution

The transport and distribution of 9-oxo-9H-fluorene-1-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 9-oxo-9H-fluorene-1-carbonyl chloride plays a vital role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-9H-fluorene-1-carbonyl chloride typically involves the chlorination of 9-oxo-9H-fluorene-1-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

Starting Material: 9-oxo-9H-fluorene-1-carboxylic acid.

Chlorinating Agent: Thionyl chloride or oxalyl chloride.

Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.

The reaction yields 9-oxo-9H-fluorene-1-carbonyl chloride as the primary product.

Industrial Production Methods

In an industrial setting, the production of 9-oxo-9H-fluorene-1-carbonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

9-oxo-9H-fluorene-1-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 9-oxo-9H-fluorene-1-carboxylic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, chloroform, and tetrahydrofuran.

Catalysts: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Imides: Formed by condensation with amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

9-oxo-9H-fluorene-4-carbonyl chloride: Another fluorene derivative with similar reactivity but different substitution pattern.

9-fluorenone-1-carbonyl chloride: A closely related compound with a carbonyl chloride group at a different position on the fluorene ring.

Uniqueness

9-oxo-9H-fluorene-1-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position-specific reactivity makes it a valuable intermediate in organic synthesis and material science.

Activité Biologique

9-Oxo-9H-fluorene-1-carbonyl chloride is a synthetic compound that has garnered attention for its biological activities, particularly in the context of cancer research. Its derivatives have shown promise as potential anticancer agents, with various studies highlighting their mechanisms of action and efficacy against different cancer cell lines.

9-Oxo-9H-fluorene-1-carbonyl chloride is synthesized from 9-oxo-9H-fluorene-1-carboxylic acid through chlorination. The compound serves as a precursor for various derivatives that exhibit enhanced biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds derived from 9-oxo-9H-fluorene-1-carbonyl chloride. Notably, N-aryl derivatives have been identified as apoptosis inducers through mechanisms involving caspase activation. For example:

- N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (compound 2a) was found to induce apoptosis with sub-micromolar potency in T47D human breast cancer cells, HCT116 human colon cancer cells, and SNU398 hepatocellular carcinoma cells. It arrested HCT116 cells in the G2/M phase before inducing apoptosis, as confirmed by flow cytometry assays .

- Further structure-activity relationship (SAR) studies revealed that modifications at the 7-position of the fluorene ring significantly improved activity. For example, compound 5a exhibited an EC50 value of 0.15–0.29 µM against multiple cancer cell lines, demonstrating a fivefold increase in potency compared to the original lead compound 2a .

The mechanism by which these compounds exert their anticancer effects involves several pathways:

- Caspase Activation : Compounds derived from 9-oxo-9H-fluorene have been shown to activate caspases, which are critical mediators of apoptosis. For instance, compounds 5a and 5b increased the expression of the p53 gene while decreasing BCL2 levels (an anti-apoptotic marker), leading to enhanced apoptotic signaling through caspase-3 activation .

- Tubulin Inhibition : Some derivatives, such as those modified at specific positions on the fluorene ring, have demonstrated tubulin inhibition activity. This change in mechanism suggests that these compounds can disrupt microtubule dynamics, further contributing to their anticancer effects .

Study on N-Aryl Derivatives

A study focused on N-aryl derivatives of 9-oxo-9H-fluorene indicated their potential as effective apoptosis inducers. The compound N-(2-(1H-pyrazol-1yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s) exhibited broad activity with sub-micromolar EC50 values across various cancer cell lines .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of these compounds against tumors. For instance, a derivative was shown to inhibit tumor growth in mouse models with no significant toxicity observed at therapeutic doses .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of 9-oxo-9H-fluorene derivatives:

| Compound Name | Cell Line Tested | EC50 (µM) | Mechanism of Action | Observations |

|---|---|---|---|---|

| Compound 2a | T47D, HCT116, SNU398 | <0.5 | Caspase activation | Induces apoptosis |

| Compound 5a | T47D, HCT116, SNU398 | 0.15–0.29 | Tubulin inhibition | Increased potency |

| Compound 6s | Various | Sub-micromolar | Caspase activation | Broad anticancer activity |

Propriétés

IUPAC Name |

9-oxofluorene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXLQKIGKKVHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480578 | |

| Record name | 9-oxo-9H-fluorene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55341-62-3 | |

| Record name | 9-oxo-9H-fluorene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.